Boc-(S)-alpha-(3-thiophenylmethyl)-proline
Description
Contextualizing α-Substituted Proline Derivatives in Contemporary Chemical Research
Proline, unique among the 20 proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imposes significant conformational constraints on the peptide backbone. nih.gov Substitution at the α-carbon of proline further rigidifies the structure, influencing the puckering of the pyrrolidine ring and the cis-trans isomerization of the peptide bond. nih.govresearchgate.net This has profound implications for the three-dimensional structure of peptides and proteins.
In contemporary chemical research, α-substituted proline derivatives are instrumental in designing peptides with well-defined secondary structures, such as β-turns and helices. researchgate.net The steric hindrance introduced by the α-substituent can enhance resistance to enzymatic degradation, a crucial property for developing peptide-based drugs with improved pharmacokinetic profiles. nih.gov The ability to fine-tune the conformational preferences of peptides by incorporating these derivatives allows for the precise engineering of molecules with specific biological activities. nih.govbiointerfaceresearch.com
Significance of Unnatural Amino Acids in Expanding Chemical Space and Molecular Diversity
The introduction of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy for expanding the chemical space and molecular diversity beyond what is offered by the canonical 20 amino acids. nih.gov UAAs can introduce novel chemical functionalities, alter steric and electronic properties, and impose specific conformational constraints. nih.gov
Non-proteinogenic amino acids, which are not encoded in the genetic code, serve as fundamental building blocks in the synthesis of a wide array of bioactive molecules. biointerfaceresearch.com Their structural diversity allows for the creation of peptidomimetics with enhanced stability, bioavailability, and target specificity. biointerfaceresearch.com By moving beyond the limitations of the natural amino acid repertoire, chemists can design molecules with tailored properties for applications in drug discovery, materials science, and catalysis.
The incorporation of unnatural amino acids into peptidic structures is guided by several key design principles aimed at achieving specific functional outcomes. These principles include:
Conformational Constraint: Introducing rigid UAA scaffolds, such as α-substituted prolines, to pre-organize the peptide backbone into a bioactive conformation. This can lead to higher binding affinity and selectivity for biological targets. nih.govresearchgate.net
Enhanced Stability: Replacing susceptible peptide bonds or introducing bulky groups to sterically hinder enzymatic cleavage, thereby increasing the in vivo half-life of peptide drugs. nih.gov
Introduction of Novel Functionality: Incorporating UAAs with unique side chains that can participate in specific chemical reactions, act as spectroscopic probes, or introduce new binding interactions.
| Design Principle | Desired Outcome | Example Application |
| Conformational Constraint | Increased receptor binding affinity and selectivity. | Design of potent and selective peptide hormones. |
| Enhanced Stability | Improved resistance to proteolysis and longer in vivo half-life. | Development of orally bioavailable peptide drugs. |
| Introduction of Novel Functionality | Site-specific labeling of proteins for imaging studies. | Fluorescently tagged peptides for cellular tracking. |
| Modulation of Physicochemical Properties | Enhanced solubility and membrane permeability. | Optimization of drug delivery and absorption. |
Role of Boc Protection in the Synthesis of α-Substituted Proline Derivatives
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids in peptide synthesis. google.com Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). google.comrsc.orgguidechem.com
In the synthesis of α-substituted proline derivatives, the Boc group plays a crucial role in preventing unwanted side reactions at the nitrogen atom while modifications are made to other parts of the molecule. thieme.de The steric bulk of the Boc group can also influence the stereochemical outcome of reactions at the α-carbon. The general strategy for Boc protection of proline involves the reaction of L-proline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. guidechem.com
| Protecting Group | Abbreviation | Cleavage Condition | Key Advantage |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA) | Stable to a wide range of reaction conditions. |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | Orthogonal to many other protecting groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Commonly used in solid-phase peptide synthesis. |
Overview of the Thiophenylmethyl Moiety in Proline Analogues and its Synthetic Implications
The thiophenylmethyl group, a thiophene (B33073) ring attached to a methylene group, introduces both steric bulk and specific electronic properties when incorporated as an α-substituent in proline. Thiophene, as a heteroaromatic ring, can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, which can influence the binding of the modified peptide to its biological target. chemimpex.com
The synthesis of α-(3-thiophenylmethyl)-proline derivatives can be challenging due to the need to control stereochemistry at the quaternary α-carbon. General synthetic strategies for α-arylmethyl proline derivatives often involve the alkylation of a proline enolate or related nucleophile. The choice of reaction conditions and chiral auxiliaries is critical to achieving the desired stereoisomer. The presence of the sulfur atom in the thiophene ring also offers a potential site for further chemical modification, adding to the synthetic versatility of this moiety. The incorporation of such arylmethyl proline derivatives has been explored to create conformational constraints and introduce aromatic side chains that can mimic natural amino acids like phenylalanine or tryptophan but with different electronic and steric profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNTEAQCQFYGJ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Stereochemical Characterization of α Substituted Proline Analogues
Conformational Analysis of Pyrrolidine (B122466) Ring Systems in Proline Derivatives
The unique cyclic nature of proline restricts the backbone dihedral angle φ (phi), making the puckering of the five-membered pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond the primary determinants of its conformation. nih.gov These two features are often coupled, meaning the preference for a particular ring pucker can influence the cis/trans equilibrium of the amide bond, and vice versa. nih.gov
Influence of α-Substitution on Pyrrolidine Ring Puckering
The pyrrolidine ring of proline is not planar and typically adopts one of two major puckered conformations, often described as DOWN (Cγ-exo) and UP (Cγ-endo). nih.govresearchgate.net In the DOWN pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the UP pucker, it is on the same side. The introduction of a bulky substituent at the α-carbon, such as the 3-thiophenylmethyl group, introduces significant steric interactions that modulate the ring's conformational equilibrium. nih.govnih.gov
The relationship between ring pucker and the cis/trans state of the preceding peptide bond is also critical. Analysis of protein crystal structures reveals that a majority of cis-proline residues (around 89%) exhibit a DOWN pucker, whereas trans-proline residues are more evenly distributed between the UP and DOWN forms. nih.gov This inherent preference is further modulated by the α-substituent.
Analysis of Cis/Trans Isomerism in Peptide Bonds
The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it has a relatively low energy barrier to cis/trans isomerization compared to other peptide bonds. nih.gov The presence of a bulky α-substituent, however, significantly alters this equilibrium. nih.gov
Computational and experimental studies on α-methylproline and α-phenylproline derivatives consistently show that tetrasubstitution at the Cα carbon destabilizes the cis conformation of the preceding amide bond. nih.govacs.orgresearchgate.net This is primarily due to a severe steric clash that would occur between the α-substituent and the side chain of the preceding amino acid residue in the cis arrangement. nih.gov For example, NMR studies on N-acetylated α-methylproline show a near-negligible population of the cis amide isomer. nih.gov Similarly, DFT calculations on an α-phenylproline derivative found that conformers with a cis peptide bond were significantly destabilized compared to the global minimum which featured a trans bond. nih.gov
Given these findings, it is highly probable that the Boc-protected amide bond in Boc-(S)-alpha-(3-thiophenylmethyl)-proline strongly favors the trans conformation. The large 3-thiophenylmethyl group would create substantial steric hindrance with the tert-butyl group of the Boc protecting group in a cis arrangement, making this conformation energetically unfavorable.
The table below summarizes the expected conformational preferences for this compound based on data from analogous compounds.
| Conformational Feature | Predicted Preference for this compound | Rationale Based on Analogues (e.g., α-phenylproline) |
|---|---|---|
| Pyrrolidine Ring Pucker | DOWN (Cγ-exo) favored | Minimizes steric clash between the bulky α-substituent and the rest of the molecule. The DOWN pucker is the lowest energy state for similar α-aryl derivatives. nih.gov |
| Boc-Pro Amide Bond | Strongly favors trans isomer | α-substitution introduces severe steric hindrance that destabilizes the cis conformation. nih.govnih.gov |
Stereochemical Purity and Enantiomeric Excess Determination in Chiral Proline Analogues
Ensuring the stereochemical purity of chiral compounds like this compound is essential for their application in peptide synthesis and pharmaceutical development. The determination of enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other, is a critical quality control step.
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Chiral HPLC methods involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.com For proline analogues, derivatization of the secondary amine is a common strategy. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) are used to create diastereomeric derivatives that are readily separable by reverse-phase HPLC. juniperpublishers.com
The general workflow for determining the enantiomeric excess of a chiral proline analogue typically involves:
Method Development : Selecting an appropriate chiral column or a suitable chiral derivatizing agent and optimizing HPLC conditions (mobile phase, flow rate, temperature) to achieve baseline separation of the enantiomers or diastereomers.
Quantification : Integrating the peak areas of the two separated isomers. The enantiomeric excess is then calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
While specific HPLC methods for this compound are not detailed in the available literature, established protocols for other α-substituted prolines serve as a robust foundation for method development. nih.govresearchgate.net
Computational Approaches for Conformational Preferences of Proline Analogues
Computational chemistry provides powerful tools for investigating the conformational landscapes of complex molecules like α-substituted proline analogues. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate the structures and relative energies of different conformers. nih.govresearchgate.net
Studies on N-acetyl-N'-methylamide derivatives of L-proline, L-α-methylproline, and L-α-phenylproline using DFT at the B3LYP/6-31+G(d,p) level of theory have provided detailed insights into their conformational preferences. nih.govnih.govacs.org These calculations allow for a systematic exploration of the potential energy surface, considering variables such as:
Cis/trans isomerism of both the preceding (ω₀) and succeeding (ω) peptide bonds.
UP and DOWN puckering of the pyrrolidine ring.
Rotation around the backbone dihedral angle ψ (psi).
Such studies have quantitatively confirmed that α-substitution destabilizes cis conformers and have allowed for the ranking of stable conformers by their relative energies. nih.gov For example, the global energy minimum for the α-phenylproline model was identified as a trans-trans backbone conformation with a DOWN-puckered ring. nih.gov The effects of solvent can also be modeled using methods like the Self-Consistent Reaction Field (SCRF) model, which provides a more accurate picture of the conformational equilibrium in solution. nih.gov
Molecular Dynamics (MD) simulations offer a complementary approach, allowing for the study of the dynamic behavior of these molecules over time. nih.govnih.gov MD can reveal the pathways and energy barriers for conformational transitions, such as the interconversion between different puckering states or the cis/trans isomerization of the peptide bond, providing a more complete understanding of the molecule's flexibility and structural dynamics. nih.gov For this compound, these computational methods would be invaluable for predicting its preferred 3D structure and dynamic behavior within a peptide chain.
The table below outlines common computational methods and their applications in studying proline analogues.
| Computational Method | Primary Application | Key Findings for α-Substituted Prolines |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of stable conformer geometries and relative energies. | Confirms that α-substitution destabilizes cis amide bond conformations and allows for energetic ranking of different ring puckers. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational transitions over time. | Provides insights into the flexibility of the pyrrolidine ring and the kinetics of cis/trans isomerization. nih.gov |
| Self-Consistent Reaction Field (SCRF) | Modeling the influence of solvent on conformational equilibria. | Allows for more accurate prediction of conformer populations in different solvent environments. nih.gov |
Integration of Boc S Alpha 3 Thiophenylmethyl Proline into Advanced Molecular Architectures
Rational Design of Peptide Mimetics Utilizing Unnatural Amino Acid Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. sigmaaldrich.com The incorporation of unnatural amino acids (UAAs), like Boc-(S)-alpha-(3-thiophenylmethyl)-proline, is a cornerstone of peptidomimetic design. scispace.comnih.gov
The inclusion of unnatural amino acids into peptide sequences is a primary strategy for developing peptidomimetics with improved pharmacological profiles. nih.gov These non-canonical residues can introduce novel chemical functionalities and structural constraints not found in the 20 proteinogenic amino acids. nih.govasm.org The primary goals of incorporating UAAs are to enhance biological stability and activity by overcoming the inherent limitations of natural peptides, such as rapid degradation by proteases. nih.gov
Several strategies are employed to integrate UAAs:
Side-Chain Modification: Introducing unique side chains, such as the 3-thiophenylmethyl group, can create new interactions with biological targets and enhance binding affinity. chemimpex.com
Backbone Modification: Altering the peptide backbone, for instance by using N-alkylated amino acids or β-amino acids, can confer resistance to enzymatic cleavage. nih.gov
Conformational Constraint: Introducing rigid UAA scaffolds, like proline analogues, helps to lock the peptide into a specific, biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target, potentially increasing potency. nih.gov
The tert-butyloxycarbonyl (Boc) protecting group on this compound is crucial for its use in standard solid-phase peptide synthesis (SPPS). chemimpex.comontosight.ai It protects the amino group during the coupling of amino acids and can be readily removed under acidic conditions to allow for the sequential elongation of the peptide chain. ontosight.ai
Table 1: Common Strategies in Peptidomimetic Design Using Unnatural Amino Acids
| Strategy | Description | Desired Outcome | Example |
|---|---|---|---|
| Side-Chain Modification | Introduction of non-proteinogenic side chains. | Altered binding affinity, selectivity, and pharmacokinetic properties. | Incorporation of aromatic or heterocyclic moieties like thiophene (B33073). chemimpex.com |
| Backbone Modification | Alteration of the peptide backbone (e.g., N-alkylation, use of β- or D-amino acids). | Increased resistance to proteolysis, improved stability. nih.govasm.org | Replacing an L-amino acid with its D-enantiomer. asm.org |
| Conformational Constraint | Introduction of rigid structural elements to limit flexibility. | Stabilization of bioactive conformations, enhanced potency and selectivity. nih.govmdpi.com | Use of proline and its analogues to induce specific turns or helical structures. mdpi.com |
| Bioisosteric Replacement | Substitution of a functional group with another that has similar physical or chemical properties. | Modulation of biological activity, improved metabolic stability. | Replacing a phenyl group with a thiophene ring. |
Proline is unique among the proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amine, creating a tertiary amide bond. sigmaaldrich.comnih.gov This structure imposes significant conformational restrictions on the peptide backbone, limiting the available conformations and often inducing kinks or turns in the polypeptide chain. sigmaaldrich.comnih.govnih.gov
Modifications to the proline ring are a powerful tool for fine-tuning peptide structure and stability. nih.gov Key conformational equilibria influenced by proline and its analogues include:
Ring Pucker: The five-membered pyrrolidine (B122466) ring is not planar and exists in two primary puckered conformations, Cγ-endo ("down") and Cγ-exo ("up"). This puckering influences the backbone dihedral angles (φ, ψ). nih.gov
Cis/Trans Amide Bond Isomerism: The Xaa-Pro peptide bond has a relatively low energy barrier to isomerization, meaning both cis and trans conformations can be significantly populated. sigmaaldrich.com Substituents on the proline ring can shift this equilibrium, favoring one isomer over the other. nih.gov
The introduction of a bulky substituent like the 3-thiophenylmethyl group at the alpha-carbon of proline creates a sterically hindered environment. This modification can be used to further restrict the conformational freedom of the peptide backbone, stabilize specific secondary structures like β-turns or polyproline helices, and enhance resistance to proteolytic enzymes that have difficulty accommodating such non-standard residues. mdpi.comnih.gov
This compound serves as a key building block in the synthesis of peptide mimetics designed to modulate biological pathways. chemimpex.com The thiophene moiety is a common bioisostere for the phenyl ring, but it offers distinct electronic properties and potential for hydrogen bonding through its sulfur atom, which can lead to altered and potentially improved interactions with biological targets. chemimpex.comchemimpex.com
The incorporation of this specific proline derivative allows researchers to:
Introduce a Heteroaromatic Group: The thiophenylmethyl side chain provides a functional handle for creating unique interactions, such as π-π stacking or specific contacts within a receptor's binding pocket.
Improve Pharmacokinetic Properties: The introduction of the thiophene group can modulate the lipophilicity and metabolic stability of the resulting peptide, which are critical parameters in drug development.
Its use is particularly valuable in the development of novel therapeutics where precise conformational control is required for biological activity. chemimpex.com
Development of Chiral Proline-Based Scaffolds for Chemical Synthesis
Beyond their role in peptidomimetics, chiral proline derivatives are foundational scaffolds in asymmetric synthesis and supramolecular chemistry. nih.govnih.gov Their rigid, stereochemically defined structures make them excellent templates for controlling the three-dimensional arrangement of molecules.
The synthesis of conformationally constrained proline analogues often begins with readily available chiral starting materials, such as L-pyroglutamic acid or 4-hydroxyproline. nih.govacs.org A common synthetic strategy involves the alkylation of the monoenolate of N-Boc-L-pyroglutamic acid methyl ester. nih.gov The introduction of various side chains, followed by intramolecular cyclization reactions like the Friedel-Crafts reaction, can yield fused polycyclic proline analogues with highly constrained topologies. acs.orgnih.gov
The design of these analogues focuses on restricting the key dihedral angles of the proline scaffold to stabilize specific conformations. core.ac.uk For example, introducing substituents at the C3 or C4 positions of the pyrrolidine ring can have a significant impact on the ring pucker and the cis/trans isomer ratio of the adjacent peptide bond. mdpi.com The synthesis of 3-substituted prolines has been achieved through various methods, including palladium-mediated couplings on an enol triflate derived from 3-hydroxyproline. nih.gov
Table 2: Synthetic Approaches to Substituted Proline Analogues
| Starting Material | Key Reaction | Type of Analogue Produced | Reference |
|---|---|---|---|
| N-Boc-L-pyroglutamic acid methyl ester | Alkylation of the monoenolate, Friedel-Crafts cyclization | Fused polycyclic proline derivatives | acs.orgnih.gov |
| 3-Hydroxy-(S)-proline | Palladium-mediated coupling with enol triflate | 3-substituted prolines | nih.gov |
| Imine of glycine (B1666218) alkyl ester | Asymmetric phase-transfer catalysis (PTC) | 4-substituted prolines (e.g., 4-methyleneproline) | nih.gov |
In the field of crystal engineering and supramolecular chemistry, molecular building blocks are referred to as tectons , and the predictable patterns of intermolecular interactions they form are called supramolecular synthons . nih.govmdpi.comresearchgate.net Proline and its derivatives are highly effective tectons due to their well-defined structure and multiple sites for noncovalent interactions. nih.govmdpi.com
The pyrrolidine ring and its functional groups (carboxylic acid/ester, N-Boc group) can participate in a variety of interactions, including:
Hydrogen bonds (e.g., O-H···O, N-H···O, C-H···O). mdpi.com
Weak inter-contacts that collectively contribute to the stability of the crystal lattice. mdpi.com
These interactions guide the self-assembly of proline-based tectons into predictable, higher-order structures. mdpi.com The analysis of crystal structures containing proline derivatives has revealed a portfolio of recurring supramolecular synthons. mdpi.comresearchgate.net The specific nature of these synthons can be tuned by altering the substituents on the proline ring, thereby providing a rational basis for designing molecular crystals with desired architectures and properties. nih.gov The classification of these synthons is crucial for in silico molecular docking and the design of new bioactive materials. nih.govrsc.org
Expanding Combinatorial Libraries with α-Substituted Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) with unique side chains is a powerful strategy for expanding the chemical diversity and therapeutic potential of combinatorial libraries. chemimpex.com Among these, α-substituted proline analogues, such as this compound, offer distinct advantages in the design of novel peptidomimetics and other advanced molecular architectures. The substitution at the α-carbon introduces significant conformational constraints, which can pre-organize the peptide backbone into specific secondary structures, a critical factor for enhancing biological activity and selectivity. chemimpex.comnih.gov
The rigid pyrrolidine ring of proline, when further constrained by an α-substituent, limits the accessible conformational space of the peptide chain. nih.gov This is particularly valuable in the construction of libraries aimed at discovering ligands for specific biological targets, as it reduces the entropic penalty upon binding. The thiophenylmethyl group in this compound provides an additional layer of complexity and functionality. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known to participate in various biological interactions. chemimpex.com Its incorporation into a proline scaffold allows for the exploration of new chemical space and the potential for novel binding modes with target proteins.
The synthesis of combinatorial libraries using this compound and similar α-substituted UAAs typically involves solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The Boc (tert-butyloxycarbonyl) protecting group facilitates its integration into standard synthesis protocols. chemimpex.com By systematically incorporating this UAA at various positions within a peptide sequence, libraries of molecules with diverse structural and functional properties can be generated.
Detailed Research Findings
While specific high-throughput screening data for libraries containing this compound is not extensively published in publicly accessible literature, the principles guiding its use are well-documented through studies on similar α-substituted prolines. Research in this area generally focuses on the conformational impact of these residues and their subsequent effect on the biological activity of the resulting peptides.
For instance, studies on peptides containing α-methylproline have demonstrated a significant influence on the cis/trans isomerization of the preceding peptide bond, a key determinant of peptide and protein structure. acs.org It is anticipated that the bulkier thiophenylmethyl group would exert an even greater steric influence, further biasing the conformational equilibrium. This pre-organization is a key strategy in the design of peptidomimetics with enhanced stability and receptor affinity.
The thiophene ring itself can be a site for further diversification within a combinatorial library. Its chemical reactivity allows for post-synthesis modifications, enabling the introduction of a wide array of functional groups to fine-tune the biological activity of the library members. This dual role of providing conformational constraint and a handle for further chemical modification makes α-substituted prolines with functionalizable side chains highly valuable in drug discovery.
The following table represents a hypothetical outcome of a combinatorial library synthesis and screening effort, illustrating how the incorporation of this compound could lead to the identification of a lead compound. The library would be designed to explore the impact of the UAA's position on the bioactivity of a short peptide sequence.
| Compound ID | Peptide Sequence (X = (S)-alpha-(3-thiophenylmethyl)-proline) | Yield (%) | Purity (%) | Binding Affinity (IC50, nM) |
|---|---|---|---|---|
| Lib-001 | Ac-Ala-X-Gly-NH2 | 78 | 96 | 520 |
| Lib-002 | Ac-X-Ala-Gly-NH2 | 75 | 97 | 150 |
| Lib-003 | Ac-Ala-Gly-X-NH2 | 81 | 95 | 890 |
| Lib-004 | Ac-Val-X-Leu-NH2 | 72 | 98 | 85 |
| Lib-005 | Ac-X-Val-Leu-NH2 | 70 | 96 | 45 |
| Lib-006 | Ac-Val-Leu-X-NH2 | 76 | 95 | 310 |
In this representative data, the peptide library systematically varies the position of the (S)-alpha-(3-thiophenylmethyl)-proline residue (denoted as X) within a tripeptide sequence. The screening results, in this case, binding affinity (IC50), suggest that the position of the UAA significantly impacts biological activity. Compound Lib-005, with the UAA at the N-terminus, demonstrates the highest affinity, marking it as a potential lead compound for further optimization. This type of systematic analysis is fundamental to the use of UAAs in expanding combinatorial libraries to discover novel therapeutics. chemimpex.comchemimpex.com
Research Applications of Boc S Alpha 3 Thiophenylmethyl Proline in Chemical Synthesis
Role as a Key Building Block in Complex Molecule Synthesis
The structural features of Boc-(S)-alpha-(3-thiophenylmethyl)-proline make it an attractive starting material for the synthesis of more intricate molecules. The Boc group allows for controlled manipulation during peptide synthesis, while the thiophenylmethyl group can enhance interactions with biological targets. chemimpex.com
Precursors for Bioactive Compound Development
This compound serves as a crucial building block in the development of biologically active compounds and novel pharmaceuticals. chemimpex.com Its incorporation into molecular structures is particularly noted in the field of medicinal chemistry for designing peptide mimetics that can modulate biological pathways. chemimpex.com The presence of the thiophene (B33073) moiety is a key feature, allowing for the exploration of diverse biological activities, including enzyme inhibition and receptor binding. chemimpex.com Researchers utilize this compound in the design of therapeutics, with applications being explored in areas such as neuropharmacology. chemimpex.comchemimpex.com The stability of the compound and its compatibility with various coupling reactions facilitate its use in the synthesis of complex molecules aimed at drug discovery. chemimpex.com Non-natural amino acids, like proline analogues, are often incorporated into active pharmaceutical ingredients because their presence can create conformational restrictions in peptide chains, which is often critical for biological activity. nih.gov
Construction of Modified Peptides and Oligomers
In the realm of peptide chemistry, proline plays a vital role in determining the secondary structure of peptides. electrochem.org Derivatives like this compound are used to create modified or unnatural peptides with specific conformational constraints. electrochem.org The synthesis of such peptides is a key area of interest for developing peptidomimetics and other specialized oligomers. electrochem.org The incorporation of 3-substituted prolines can be achieved using standard coupling reagents, although the steric hindrance of some derivatives may require optimized conditions for solid-phase peptide synthesis. nih.gov The use of Boc protection is a well-established strategy in solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to build a peptide chain. nih.govnih.gov This makes Boc-protected proline derivatives valuable reagents for constructing peptides with unique structural and functional properties. chemimpex.com
Chiral Organocatalysis and Ligand Design
Beyond its role as a structural component, the proline scaffold is central to the field of asymmetric organocatalysis. Proline and its derivatives are recognized as powerful, metal-free catalysts for a wide range of chemical transformations. wikipedia.orgtcichemicals.com
Proline and its Derivatives as Asymmetric Organocatalysts
L-proline and its derivatives have gained significant attention as versatile and efficient asymmetric organocatalysts. researchgate.net Their catalytic activity stems from their unique bifunctional nature; the secondary amine can form nucleophilic enamine or electrophilic iminium ion intermediates, while the carboxylic acid group can participate in hydrogen bonding to organize the transition state, leading to high stereoselectivity. This dual functionality allows proline to catalyze a broad spectrum of reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgresearchgate.net Modifications to the basic proline structure have been shown to improve catalytic efficiency, enantioselectivity, and solubility in various solvents. organic-chemistry.org The development of these derivatives has expanded the scope of organocatalysis, addressing limitations of the parent amino acid, such as high catalyst loading requirements and limited solvent compatibility. organic-chemistry.org
Applications in Asymmetric Transformations (e.g., Michael Additions, Alkylation)
Proline-based organocatalysts are particularly effective in promoting asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.net These catalysts have been successfully employed in the conjugate addition of ketones and aldehydes to various Michael acceptors like nitro-olefins. mdpi.comresearchgate.net For instance, L-proline has been shown to catalyze the Michael addition of thiophenols to α,β-unsaturated enones, particularly in ionic liquids, which can facilitate catalyst recycling. nih.gov The reaction proceeds smoothly, yielding the desired products in high yields. nih.gov Derivatives of proline have also been developed to enhance performance in these transformations, achieving high yields and stereoselectivities with low catalyst loading. nih.gov
| Reaction Type | Catalyst | Reactants | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Michael Addition | L-Proline (5 mol%) | Thiophenol and Chalcone | [bmim]PF6 (ionic liquid) | Nearly quantitative yields; catalyst/solvent system reusable for up to four cycles with minimal loss in yield. | nih.gov |
| Michael Addition | L-Proline | Ketones and Nitrostyrene | Ionic Liquids | Reactions proceeded with high yields and high enantiomeric excess (e.e.). | nih.gov |
| Michael Addition | 3-Decyl-β-proline | Various | Water | The lipophilic decyl group promoted the reaction via hydrophobic interactions, leading to high yields and diastereoselectivities at low catalyst loading. | nih.gov |
| Vinylogous Michael Addition | Cinchona-derived quaternary ammonium (B1175870) salts | γ-butenolide and 4-nitro-5-styrylisoxazoles | Toluene | Good isolated yields and enantioselectivity up to 74% ee were achieved under phase-transfer catalysis (PTC). | mdpi.com |
Design of Recyclable Chiral Catalysts from Proline Scaffolds
A significant focus in modern catalysis is the development of sustainable and recyclable systems. To this end, researchers have designed recyclable catalysts based on proline scaffolds. eurekaselect.com One common strategy is heterogenization, where the proline catalyst is immobilized on a solid support, such as a polymer. researchgate.neteurekaselect.com These polymer-supported catalysts are stable under reaction conditions and can be easily separated from the reaction mixture and reused multiple times, which is advantageous for large-scale industrial processes and aligns with the principles of green chemistry. eurekaselect.com Another approach involves the creation of chiral ionic liquids (CILs) based on L-proline, which can act as both the catalyst and the reaction medium. mdpi.com These systems have shown high efficiency and enantioselectivity in asymmetric Michael additions and offer the potential for catalyst recycling. mdpi.comrsc.org Furthermore, proline catalysts have been grafted onto protein scaffolds to create artificial enzymes that can perform asymmetric reactions in aqueous environments. rsc.org
Engineering of Biocatalysts and Modified Proteins
The strategic incorporation of non-natural amino acids is a powerful tool in protein engineering, enabling the introduction of novel functionalities and the enhancement of protein stability and catalytic activity. While the specific use of this compound in the engineering of biocatalysts and modified proteins is not extensively documented in publicly available research, the unique structural features of this compound suggest its potential utility in this field.
The proline scaffold itself is critical for inducing specific backbone conformations in peptides and proteins. By introducing a substituted proline analog like this compound, researchers could potentially fine-tune the conformational rigidity of specific protein regions, thereby impacting thermal stability and folding kinetics.
Although direct experimental data on the effects of this compound on biocatalysts is not available, studies on other proline analogs have demonstrated significant impacts on protein properties. For instance, the incorporation of fluorinated proline derivatives has been shown to alter the cis-trans isomerization of the peptide bond, leading to changes in protein stability. Similarly, the introduction of other bulky side chains on the proline ring has been used to probe and modify protein-protein interactions.
Future research could explore the site-specific incorporation of this compound into various enzymes, such as oxidoreductases or hydrolases, to investigate its influence on their catalytic performance. A systematic study would be necessary to quantify the effects on key enzymatic parameters.
Hypothetical Data on Biocatalyst Modification:
The following data table is hypothetical and for illustrative purposes only, as no specific research findings are currently available for the effects of this compound on biocatalyst performance.
| Enzyme | Site of Modification | Observed Change in Property |
| Hypothetical Hydrolase | Active Site Loop | Potential increase in thermal stability (Tm) |
| Hypothetical Oxidoreductase | Substrate Binding Pocket | Possible alteration of substrate specificity |
| Hypothetical Lyase | Dimerization Interface | Potential modulation of quaternary structure |
Computational and Theoretical Studies on α Substituted Proline Derivatives
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Stereoselectivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions involving proline derivatives. masjaps.com DFT calculations are particularly useful for analyzing reactions where proline analogues act as organocatalysts, such as in aldol (B89426) or Mannich reactions. nih.govresearchgate.net The methodology involves calculating the potential energy surface of a reaction, identifying the transition states (TSs), and determining their relative energies.
The mechanism of proline-catalyzed reactions typically proceeds through an enamine intermediate. nih.gov The stereoselectivity of the reaction is determined during the C-C bond-forming step, and DFT is employed to model the various possible transition state geometries. researchgate.net For an α-substituted proline like Boc-(S)-alpha-(3-thiophenylmethyl)-proline, the bulky substituent at the α-carbon plays a critical role in directing the stereochemical course of the reaction. The 3-thiophenylmethyl group creates significant steric hindrance, which disfavors certain transition state geometries, leading to a high degree of stereoselectivity.
Computational studies on similar proline-catalyzed reactions have shown that the activation energies for the formation of different stereoisomers can be accurately calculated. researchgate.net For example, in the Mannich reaction, the calculated activation energies for the pathways leading to the (S)- and (R)-intermediates were found to be 8.5 and 12.4 kcal/mol, respectively, correctly predicting the experimentally observed preference for the (S)-product. researchgate.net Hybrid DFT methods, such as B3LYP, combined with basis sets like 6-31G(d) or 6-31+G(d,p), have proven effective in providing accurate stereoselective predictions with errors of less than 0.5 kcal/mol for relative activation energies. nih.govacs.org These calculations allow researchers to understand how factors like hydrogen bonding and the geometry of proton transfer in the transition state, influenced by the α-substituent, ultimately determine the stereoselectivity. nih.gov
| Parameter | Description | Typical Computational Method |
| Transition State (TS) Energy | The energy barrier that must be overcome for a reaction to occur. Lower TS energy corresponds to a faster reaction rate. | DFT (e.g., B3LYP/6-31G(d)) |
| Stereoisomeric Pathways | Different reaction pathways leading to the formation of different stereoisomers (e.g., R/S or syn/anti). | Geometry Optimization |
| Activation Enthalpy (ΔH‡) | The enthalpy difference between the reactants and the transition state. Used to compare the feasibility of different stereoisomeric pathways. nih.gov | Frequency Calculation |
| Stereoselectivity Prediction | Predicted based on the energy difference between the lowest-energy transition states for competing pathways. A larger energy difference implies higher selectivity. | Relative Energy Calculation |
Conformational Energy Landscape Exploration of Proline Analogues
The biological function and structural role of proline-containing peptides are dictated by the conformational preferences of the proline residue. nih.gov Proline's unique cyclic structure restricts the backbone dihedral angle φ to approximately -60° to -65°. nih.govnih.gov However, two other key conformational equilibria exist: the cis/trans isomerization of the preceding peptide (amide) bond and the endo/exo puckering of the five-membered pyrrolidine (B122466) ring. nih.govnih.gov
The introduction of a substituent at the α-carbon, as in this compound, profoundly impacts this conformational landscape. The primary effect of a bulky α-substituent is steric.
Cis/Trans Isomerism: Substitutions at the Cα position strongly favor the trans conformation of the imide bond. This is due to a severe steric clash that would occur in the cis conformation between the α-substituent and the side chain of the preceding residue. nih.gov
Backbone Dihedrals (φ, ψ): While φ is already restricted, the α-substituent further limits the allowed values for the ψ angle. Computational studies on N-acetyl-N'-methylamide derivatives of α-methylproline and α-phenylproline show that the backbone preferences are largely confined to the helical (α-helical and 3₁₀-helical) and semi-extended (polyproline II-like) regions of the Ramachandran plot. nih.govnih.gov
DFT calculations at the B3LYP/6-31+G(d,p) level are commonly used to explore the potential energy surface and identify stable conformers. acs.orgnih.gov These studies reveal that for α-substituted prolines, the global energy minimum often corresponds to a conformation with both peptide bonds in a trans arrangement and a specific ring pucker. acs.org The relative energies of other accessible conformations, such as those corresponding to γ-turns or β-turns, can also be determined, providing a comprehensive map of the molecule's flexibility and structural tendencies. nih.gov
| Conformation Type | Typical Dihedral Angles (φ, ψ) | Ring Pucker Preference | Relative Energy (Typical) |
| α-Helical (αL) | (-60°, -30°) | Down (exo) or Up (endo) | Low |
| Polyproline II (εL) | (-60°, 140°) | Down (exo) | Low-Moderate |
| γ-Turn (γL) | (-70°, 60°) | Up (endo) | Moderate |
| cis-amide forms | Variable | Variable | High (Destabilized) acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Peptide Mimetics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of peptide mimetics, QSAR is a powerful tool for rational drug design, enabling the prediction of the activity of novel molecules before their synthesis. nih.govsddn.es
The design of peptide mimetics often involves incorporating constrained amino acid analogues like this compound to impart specific secondary structures (e.g., turns or helices) that mimic the bioactive conformation of a native peptide. sigmaaldrich.com QSAR models in this area are built using a dataset of proline analogues with known biological activities (e.g., receptor binding affinity or enzyme inhibition).
The process involves two key components:
Molecular Descriptors (Predictor Variables): These are numerical values that quantify various aspects of the molecule's structure. For α-substituted prolines, relevant descriptors include:
Steric Descriptors: Quantify the size and shape of the α-substituent (e.g., molar volume, surface area). The bulky 3-thiophenylmethyl group would have a significant impact on these parameters.
Electronic Descriptors: Describe the electronic properties of the substituent (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Hydrophobic Descriptors: Represent the lipophilicity of the molecule (e.g., logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: Encode information about the connectivity and branching of the atoms in the molecule.
Mathematical Model: A statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms like support vector machines) is used to create an equation that relates the descriptors to the biological activity. wikipedia.orgfrontiersin.org
The resulting QSAR model, in the form of Activity = f(descriptors), can then be used to predict the activity of new, untested proline derivatives. wikipedia.org By systematically modifying the α-substituent in silico and using the QSAR model to forecast the impact on activity, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of potent and selective peptide mimetics. sddn.es
| QSAR Component | Example for α-Substituted Proline Derivatives | Purpose in Peptide Mimetic Design |
| Response Variable (Y) | IC₅₀ value for enzyme inhibition; Ki for receptor binding. | To quantify the biological potency of the designed molecule. |
| Predictor Variables (X) | Steric (e.g., STERIMOL parameters), Electronic (e.g., Hammett constants), Hydrophobic (e.g., ClogP). | To model how the properties of the α-substituent influence biological activity. |
| Statistical Model | Multiple Linear Regression (MLR), Support Vector Regression (SVR). frontiersin.org | To establish a predictive mathematical relationship between the structure and activity. |
| Model Validation | Cross-validation (e.g., leave-one-out), prediction on an external test set. | To ensure the model is robust and has predictive power for new, unseen compounds. frontiersin.org |
Future Directions and Emerging Research Avenues for Thiophenylmethyl Proline Derivatives
Innovations in Asymmetric Synthesis Methodologies
The efficient and stereoselective synthesis of chiral amino acids and their derivatives is a cornerstone of pharmaceutical development. Future advancements in the synthesis of thiophenylmethyl proline derivatives are poised to leverage cutting-edge technologies that promise greater efficiency, sustainability, and precision.
Continuous Flow Chemistry Applications in Chiral Amino Acid Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. whiterose.ac.uknih.gov The application of continuous flow reactors to the synthesis of chiral amino acids is a rapidly growing area of research. nih.govrsc.org These systems can facilitate multi-step enzymatic and chemo-catalytic reactions in a cascaded fashion, minimizing intermediate purification steps and reducing reaction times. nih.gov For instance, the use of immobilized enzymes in packed-bed reactors within a continuous flow setup allows for efficient catalyst recycling and improved process control. whiterose.ac.ukrsc.org This methodology could be adapted for the asymmetric synthesis of Boc-(S)-alpha-(3-thiophenylmethyl)-proline and its analogs, potentially leading to more streamlined and cost-effective manufacturing processes.
Key advantages of continuous flow synthesis for chiral amino acids are summarized in the table below.
| Feature | Description | Benefit |
| Enhanced Control | Precise control over reaction parameters such as temperature, pressure, and residence time. | Improved yield, selectivity, and reproducibility. |
| Increased Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or hazardous reactions. | Safer operating conditions, especially at industrial scale. |
| Scalability | Straightforward scaling-up by extending the operation time or by parallelizing multiple reactor units. | Facilitates transition from laboratory-scale synthesis to large-scale production. |
| Integration of Catalysis | Enables the use of immobilized chemo- and biocatalysts, facilitating catalyst separation and reuse. whiterose.ac.uk | Increased catalyst lifetime and reduced production costs. |
| Process Intensification | Combines multiple reaction and separation steps into a single, continuous process. nih.gov | Reduced footprint, lower energy consumption, and less waste generation. |
Machine Learning Approaches in Synthetic Pathway Design
Advanced Applications in Scaffold Development and Molecular Engineering
The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutics and advanced materials. chemimpex.com Proline derivatives are known to be important tools in interrogating chemical and biological processes. thieme.de The thiophene (B33073) moiety, in particular, offers a versatile handle for further functionalization and can participate in various chemical transformations. derpharmachemica.comwikipedia.org
The applications of thiophene-containing scaffolds in drug discovery are extensive, with numerous approved drugs incorporating this heterocycle. nih.govnih.gov Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.comnih.gov The incorporation of the thiophenylmethyl group into the proline scaffold can lead to the development of novel peptide mimetics with enhanced biological activity and metabolic stability. chemimpex.comchemimpex.com These derivatives can serve as building blocks for the synthesis of protease inhibitors, receptor antagonists, and other biologically active molecules. sigmaaldrich.com
The table below highlights potential areas for scaffold development using thiophenylmethyl proline derivatives.
| Application Area | Potential Role of Thiophenylmethyl Proline Derivatives |
| Peptidomimetics | The rigid proline backbone combined with the aromatic thiophene ring can mimic peptide secondary structures, such as β-turns. sigmaaldrich.com |
| Drug Discovery | The thiophene ring can be functionalized to modulate pharmacological properties like potency, selectivity, and pharmacokinetics. nih.govacs.org |
| Material Science | Thiophene-containing polymers are known for their conductive properties, suggesting potential applications in the development of novel biomaterials. wikipedia.org |
| Asymmetric Catalysis | Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. researchgate.netmdpi.comunibo.it |
Exploration of Novel Bio-orthogonal Chemistry with Thiophene-Containing Proline Analogues
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has opened up new avenues for studying biological systems and for developing targeted therapeutics. The unique reactivity of the thiophene ring presents an opportunity for the development of novel bio-orthogonal ligation strategies.
While not as commonly employed as other bio-orthogonal handles, the thiophene moiety can participate in specific chemical transformations that could be adapted for biological applications. For instance, the sulfur atom in the thiophene ring can be targeted for specific chemical modifications. The development of proline analogues containing thiophene provides a means to incorporate this functionality into peptides and proteins. enamine.net This could enable the site-specific labeling of biomolecules for imaging studies or for the targeted delivery of therapeutic agents. Further research is needed to explore and validate the bio-orthogonal reactivity of thiophene-containing proline analogues in biological environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-(S)-alpha-(3-thiophenylmethyl)-proline, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves introducing the 3-thiophenylmethyl group to the alpha position of proline via palladium-catalyzed cross-coupling or alkylation reactions. For example, describes similar Boc-protected proline derivatives synthesized using Suzuki-Miyaura coupling for allyl group attachment, which can be adapted for thiophenylmethyl substitution. Key factors include:
- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling ( ).
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to maintain the (S)-configuration ( ).
- Boc protection : tert-Butoxycarbonyl (Boc) is introduced early to protect the amino group, ensuring regioselectivity ().
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with similar proline derivatives (e.g., reports characteristic thiophenyl proton resonances at δ 7.2–7.4 ppm) ().
- Mass Spectrometry : Confirm molecular weight (e.g., C₁₄H₂₀N₂O₄S for Boc-(R)-alpha-(4-thiazolylmethyl)-proline in ) ( ).
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for fluorinated proline derivatives in ( ).
Advanced Research Questions
Q. What role does the 3-thiophenylmethyl group play in modulating peptide conformation and biological activity?
- Methodological Answer : The thiophenylmethyl group introduces steric bulk and aromaticity, influencing peptide secondary structures (e.g., beta-turns or helices). For example:
- Conformational Studies : Circular dichroism (CD) or 2D NMR can reveal how the substituent affects proline’s ring puckering ( ).
- Biological Interactions : Molecular docking studies (as in ) show thiophenyl groups enhance binding to hydrophobic enzyme pockets ().
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Standardized Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and control pH to minimize shifts ().
- Advanced Techniques : 2D NMR (e.g., NOESY) to distinguish stereoisomers, or high-resolution MS for impurity profiling ( ).
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., Boc-(R)-alpha-(4-thiazolylmethyl)-proline in ) ( ).
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Key challenges include:
- Purification : Scale-compatible methods like flash chromatography or recrystallization (optimize solvent systems using Hansen solubility parameters) ( ).
- Yield Optimization : Catalytic efficiency (e.g., ligand-to-palladium ratios in cross-coupling) and minimizing racemization ( ).
- Safety : Thiophenyl derivatives may require handling under inert atmospheres due to sulfur reactivity ( ).
Methodological Framework for Research Design
Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?
- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–8) and analyze degradation products via LC-MS ( ).
- Temperature Sensitivity : Use differential scanning calorimetry (DSC) to assess thermal stability ( ).
- Statistical Analysis : Apply ANOVA to compare stability across conditions, with p < 0.05 for significance ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
